molecular formula C17H16N2O5 B2709299 6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid CAS No. 402829-14-5

6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid

Cat. No.: B2709299
CAS No.: 402829-14-5
M. Wt: 328.324
InChI Key: WJVFCOCFDWQMKX-UHFFFAOYSA-N
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Description

6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroindolizine core. Its structure includes:

  • A benzyloxycarbonyl (Cbz) group at position 6, which serves as a protective group for the amino functionality.
  • A 5-oxo (keto) group on the indolizine ring.

This compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F773697) but is currently marked as discontinued, suggesting challenges in synthesis, stability, or market demand . Its structural features align with intermediates in medicinal chemistry, particularly for protease inhibitors or enzyme-targeting agents.

Properties

IUPAC Name

5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-15-13(8-6-12-7-9-14(16(21)22)19(12)15)18-17(23)24-10-11-4-2-1-3-5-11/h1-6,8,14H,7,9-10H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVFCOCFDWQMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Initial Reactions:

    • The synthesis typically begins with commercially available substrates like indolizine or its derivatives.

    • A common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate under basic conditions.

  • Cyclization and Functionalization:

    • Subsequent steps involve cyclization reactions to form the indolizine core.

    • Oxidation and carboxylation reactions follow to introduce the oxo and carboxylic acid functionalities.

Industrial Production Methods

  • Industrial-scale production usually adopts similar synthetic routes but optimizes for yield and cost-efficiency.

  • Catalysts and solvent systems are selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The oxo group in the structure can undergo further oxidation reactions to form different ketone or aldehyde derivatives.

  • Reduction:

    • Reduction reactions can target the oxo group or the carboxylic acid, leading to alcohol or aldehyde derivatives.

  • Substitution:

    • Various substituents can be introduced at different positions on the indolizine ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substituents: Halides, alkylating agents under basic or acidic conditions.

Major Products

  • Depending on the reaction conditions and reagents used, the major products include different derivatives of 6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid with varied functional groups.

Scientific Research Applications

Chemistry

  • Utilized as a building block for synthesizing more complex molecules and materials.

  • Serves as a key intermediate in medicinal chemistry for drug development.

Biology

Medicine

  • Explored for its therapeutic potential in targeting various diseases.

  • A starting point for creating analogs with improved pharmacological properties.

Industry

  • Used in the production of specialty chemicals and materials.

  • Applications in designing novel polymers and advanced materials.

Mechanism of Action

  • The compound's effects are mediated through its interaction with specific molecular targets.

  • Molecular Targets: Enzymes, receptors, or DNA involved in key biological pathways.

  • Pathways Involved: Depending on its functional derivatives, it can participate in inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Relevance
6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid Tetrahydroindolizine Cbz-protected amine, 5-oxo, 3-carboxylic acid Not reported Enzyme inhibition (inferred)
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate Tetrahydroindolizine 7-hydroxy, 5-oxo, 8-carboxylate Not reported Antioxidant or metal-chelating activity
N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide derivative (e.g., GC376 analog) Leucinamide Cbz-protected amine, sulfonic acid, pyrrolidinone C21H31N3O8S (509.56) Protease inhibition (e.g., SARS-CoV-2 Mpro)

Key Observations :

  • The tetrahydroindolizine core in the target compound distinguishes it from linear peptidomimetics (e.g., GC376 analogs) but may limit conformational flexibility compared to pyrrolidinone-containing derivatives .
Physicochemical Properties
Property Target Compound GC376 Analogs 7-Hydroxy-8-carboxylate
Water Solubility Moderate (carboxylic acid) High (sulfonic acid) Low (ester group)
LogP (Predicted) ~1.5–2.5 ~0.5–1.0 ~2.0–3.0
Thermal Stability Likely moderate High (crystalline salts) Not reported

Implications :

  • The target compound’s carboxylic acid offers balanced lipophilicity for membrane permeability, whereas sulfonic acid-containing analogs () prioritize solubility over bioavailability.

Biological Activity

6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid (CAS No. 402829-14-5) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tetrahydroindolizine core and multiple functional groups that suggest diverse biological activities. This article explores the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H16N2O5
  • Molecular Weight : 328.32 g/mol
  • Structural Features : The compound contains an amino group, a carboxylic acid, and a benzyloxycarbonyl moiety which may confer specific biological interactions.

1. Antimicrobial Properties

Indolizine derivatives have been noted for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains due to its structural attributes that facilitate interaction with microbial targets .

2. Anticancer Activity

Research indicates that compounds with similar structural frameworks can inhibit cancer cell proliferation. In vitro studies using cancer cell lines such as MCF-7 have demonstrated that derivatives of indolizines can significantly reduce cell viability . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

3. Neuroprotective Effects

Certain indolizines are being investigated for their neuroprotective properties. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation pathways. The potential neuroprotective effects of this compound warrant further investigation through in vivo models.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria in preliminary assays.
Anticancer Activity Significant reduction in MCF-7 cell viability at concentrations ranging from 10 µM to 100 µM after 48 hours of treatment .
Neuroprotection In silico studies suggest potential interactions with neuroprotective pathways; however, experimental validation is needed .

Metabolic Stability

The metabolic stability of this compound has been assessed using liver microsome assays. These studies indicate that the compound exhibits reasonable stability in metabolic environments, suggesting that it may have favorable pharmacokinetic properties for therapeutic use .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(((benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid?

Answer:
The compound’s synthesis likely involves cyclization and protection-deprotection strategies. A plausible route includes:

  • Step 1: Formation of the indolizine core via condensation of a substituted pyrrole derivative with a keto-ester, followed by cyclization under acidic or thermal conditions.
  • Step 2: Introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino moiety using benzyl chloroformate in a basic medium (e.g., NaHCO₃).
  • Step 3: Oxidation at position 5 to install the ketone, possibly using mild oxidizing agents like PCC (pyridinium chlorochromate).
    Key purification steps involve recrystallization from DMF/acetic acid mixtures, as demonstrated in analogous indole syntheses .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?

Answer:
Discrepancies in NMR data often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria: The 5-oxo group may lead to keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic exchange.
  • Solvent polarity: Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) spectra to assess hydrogen bonding or aggregation effects.
  • Validation: Cross-reference with high-resolution mass spectrometry (HRMS) and IR (e.g., carbonyl stretches at ~1700 cm⁻¹) to confirm structural integrity .

Basic: What analytical techniques are critical for assessing purity and structural confirmation?

Answer:

  • HPLC (High-Performance Liquid Chromatography): Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to achieve >95% purity, as per HLC standards .
  • Melting Point Analysis: Compare observed mp (e.g., 256–259°C for indole-6-carboxylic acid derivatives) with literature values to detect impurities .
  • Elemental Analysis: Validate C, H, N, O percentages within ±0.4% of theoretical values.

Advanced: What strategies mitigate side reactions during Cbz-group introduction or removal?

Answer:

  • Protection: Use excess benzyl chloroformate (1.2 equiv) in anhydrous THF at 0°C to minimize over-alkylation. Monitor reaction progress via TLC (Rf shift).
  • Deprotection: Catalytic hydrogenation (H₂/Pd-C) risks reducing the 5-oxo group. Alternative: employ TFA (trifluoroacetic acid) for acidolytic cleavage under inert atmospheres .
  • Side Products: Isolate intermediates via column chromatography (SiO₂, ethyl acetate/hexane gradient) to remove benzyl alcohol or urea byproducts.

Basic: How does the carboxylic acid moiety influence solubility and derivatization?

Answer:

  • Solubility: The -COOH group enhances polarity, making the compound soluble in polar aprotic solvents (DMF, DMSO) but insoluble in ether or hexane. Adjust pH >7 (aqueous NaHCO₃) for aqueous solubility .
  • Derivatization: Activate the acid with EDC/HOBt for amide coupling or esterification with alcohols (e.g., methyl ester for prodrug studies) .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases or proteases). Focus on the indolizine core’s planar structure for π-π stacking.
  • QM/MM Simulations: Analyze electron density around the 5-oxo and Cbz groups to predict reactivity in active sites.
  • Validation: Compare computational results with fluorescence quenching assays, as seen in analogous indole-based probes .

Basic: What stability precautions are necessary for long-term storage?

Answer:

  • Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the Cbz group.
  • Solvent: For solutions, use anhydrous DMSO (stable for >6 months at –20°C) .

Advanced: How to address low yields in large-scale syntheses of the indolizine core?

Answer:

  • Optimization: Increase reaction scale incrementally (10 mmol → 100 mmol) while maintaining strict temperature control (±2°C) during cyclization.
  • Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Workflow: Implement continuous-flow chemistry for exothermic steps to improve heat dissipation and reproducibility .

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